molecular formula C11H23NO B13223518 4-Butyl-1,6-dimethylpiperidin-2-ol

4-Butyl-1,6-dimethylpiperidin-2-ol

Cat. No.: B13223518
M. Wt: 185.31 g/mol
InChI Key: QPLWJYXOMPQQOL-UHFFFAOYSA-N
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Description

Contextualization of Substituted Piperidinol Architectures in Organic and Medicinal Chemistry

Substituted piperidine (B6355638) and piperidinol frameworks are of paramount importance in both organic and medicinal chemistry. nih.govnih.gov The piperidine moiety is a common structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. nih.govajchem-a.com Its prevalence is attributed to its three-dimensional structure, limited number of rotatable bonds, and the presence of chirality, which allow for specific interactions with biological targets. nih.gov

The introduction of hydroxyl groups, creating piperidinol scaffolds, further enhances the potential for molecular interactions, particularly hydrogen bonding. These interactions are crucial for the binding of molecules to biological receptors and enzymes. As a result, piperidinol derivatives have been investigated for a wide range of pharmacological activities. ijnrd.org The development of efficient and stereoselective synthetic methods to access highly substituted piperidines is a significant focus in organic chemistry. nih.govajchem-a.com

Overview of Foundational Research on Piperidinol Derivatives

Research into piperidinol derivatives has a long history, with early studies focusing on their synthesis and pharmacological evaluation. For instance, the preparation of various 1-alkyl-4-piperidinols and their esters was described in foundational studies, highlighting the early interest in this class of compounds. Foundational work on 4-piperidone (B1582916) and 4-piperidinol laid the groundwork for the synthesis of more complex derivatives.

Modern research has expanded to include the development of sophisticated synthetic strategies for constructing polysubstituted piperidinols with high stereocontrol. These methods include multicomponent reactions, cycloadditions, and various cyclization strategies. nih.gov For example, a one-pot synthesis of substituted piperidin-4-ols has been developed, showcasing the modular and flexible nature of modern synthetic approaches. nih.gov

Furthermore, advanced spectroscopic techniques, such as multidimensional NMR and X-ray crystallography, are routinely employed to unambiguously determine the structure and stereochemistry of these complex molecules. nih.govresearchgate.net This detailed structural information is critical for understanding their chemical reactivity and biological activity. While specific research on 4-Butyl-1,6-dimethylpiperidin-2-ol is not extensively documented in publicly available literature, the foundational principles and synthetic methodologies established for related polysubstituted piperidinols provide a strong basis for understanding its chemical nature and potential applications.

Research Findings on Related Piperidinol Scaffolds

While direct experimental data for this compound is limited, a wealth of information exists for structurally related substituted piperidinol and piperidine derivatives. This section presents a summary of these findings to infer the potential chemical characteristics and synthetic accessibility of the target scaffold.

Synthetic strategies towards polysubstituted piperidines often involve the formation of the heterocyclic ring through various cyclization reactions or the modification of a pre-existing piperidine core. The table below summarizes some of the key synthetic approaches that could be conceptually applied to the synthesis of this compound.

Synthetic Approach Description Potential Relevance to Target Scaffold
Reductive Amination of Diketones Cyclization of a 1,5-diketone with an amine (e.g., methylamine) followed by reduction. The diketone precursor would need to incorporate the butyl and methyl substituents at the appropriate positions.A plausible route where a diketo-precursor bearing the butyl group could be cyclized with methylamine, followed by reduction and subsequent hydroxylation.
Hydrogenation of Substituted Pyridines Catalytic hydrogenation of a corresponding polysubstituted pyridine (B92270) precursor. nih.govA suitably substituted pyridine could be synthesized and then reduced to the piperidine, although controlling the stereochemistry of the hydroxyl group would be a challenge.
Multi-component Reactions One-pot reactions combining multiple starting materials to build the piperidine ring in a single step. nih.govCould offer an efficient route to a highly functionalized piperidine core that could be further elaborated to the target molecule.
Cyclization of Aminoalkenes Intramolecular cyclization of an aminoalkene containing the necessary substituents.A versatile method that allows for the construction of the piperidine ring with pre-installed functionalities.

Spectroscopic characterization is crucial for the structural elucidation of complex molecules like this compound. Based on data from related substituted piperidines, the following table outlines the expected spectroscopic features.

Spectroscopic Technique Expected Observations for this compound
¹H NMR Complex spectrum with signals for the butyl group (triplet and multiplets), two methyl groups (singlet for N-CH₃ and doublet for C6-CH₃), and protons on the piperidine ring. The proton at C2 adjacent to the hydroxyl group would likely appear as a multiplet at a downfield shift. nih.gov
¹³C NMR Distinct signals for each of the carbon atoms in the butyl group, the two methyl groups, and the six carbons of the piperidine ring. The carbon bearing the hydroxyl group (C2) would be shifted downfield. nih.gov
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₂₃NO). Fragmentation patterns would likely involve loss of the butyl group, methyl groups, and the hydroxyl group.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-H stretching and bending vibrations for the alkyl groups would also be present.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

4-butyl-1,6-dimethylpiperidin-2-ol

InChI

InChI=1S/C11H23NO/c1-4-5-6-10-7-9(2)12(3)11(13)8-10/h9-11,13H,4-8H2,1-3H3

InChI Key

QPLWJYXOMPQQOL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(N(C(C1)O)C)C

Origin of Product

United States

Advanced Methodologies for the Synthesis of 4 Butyl 1,6 Dimethylpiperidin 2 Ol and Its Structural Analogs

Direct Synthetic Routes to 4-Butyl-1,6-dimethylpiperidin-2-ol

The synthesis of polysubstituted piperidinols involves creating a heterocyclic ring while precisely placing various functional groups. Methodologies range from classical condensation reactions to modern, optimized protocols that offer higher efficiency and control.

Historically, the synthesis of substituted piperidones, which are common precursors to piperidinols, often relied on one-pot condensation reactions. The Mannich reaction, for instance, involves the condensation of an aldehyde, an amine, and a compound with an acidic proton, such as a ketone. acs.org This approach was instrumental in creating 2,6-disubstituted piperidone compounds. epo.org For a target like 1-Butyl-2,6-dimethylpiperidin-4-ol, a classical approach might involve the condensation of acetaldehyde, butylamine, and acetone (B3395972) or a derivative. However, achieving asymmetrical substitution adjacent to the nitrogen atom proved challenging with these early methods. epo.org Subsequent reduction of the ketone at the 4-position would then yield the desired piperidinol.

Modern organic chemistry has introduced more sophisticated and efficient methods for synthesizing substituted piperidinols. These protocols often provide better yields, use more environmentally friendly conditions, and allow for greater control over the substitution pattern.

One contemporary approach is the one-pot multi-component condensation in water using a catalyst like sodium lauryl sulfate (B86663) (SLS). This method involves reacting aldehydes, amines, and β-ketoesters at room temperature to produce highly functionalized piperidines. researchgate.net Another powerful strategy is the aza-Michael reaction. A concise and high-yield double aza-Michael reaction using divinyl ketones has been developed to access chiral 2-substituted 4-piperidone (B1582916) building blocks, which can be further modified to create diverse analogs. acs.orgnih.gov

Recent developments also include gold(I)-catalyzed oxidative amination of non-activated alkenes, which allows for the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. mdpi.com Furthermore, intramolecular cyclization following a bis-aza Michael addition has been utilized to generate a wide range of substituted piperidinols in aqueous media. mdpi.com

Modern Synthetic Protocol Key Reactants Catalyst/Medium Key Features Reference
Multi-component CondensationAldehydes, Amines, β-ketoestersSodium Lauryl Sulfate (SLS) in WaterEnvironmentally friendly, room temperature, good yields. researchgate.net
Double Aza-Michael ReactionDivinyl ketones, AminesNot specifiedAtom-efficient, high-yielding access to 4-piperidones. acs.orgnih.gov
Oxidative AminationNon-activated alkenesGold(I) complexForms N-heterocycle and introduces O-substituent simultaneously. mdpi.com
Intramolecular CyclizationMannich bases, Primary aminesWater-mediatedGreen approach to a broad range of piperidinols. mdpi.com

Stereoselective Synthesis of Piperidinol Derivatives

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in the synthesis of complex molecules. For piperidinol derivatives, which can contain multiple stereocenters, stereoselective methods are essential to produce a single, desired stereoisomer.

Asymmetric catalysis is a powerful technique that uses small amounts of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. youtube.com This is achieved because the chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer over its mirror image. youtube.comyoutube.com

In piperidine (B6355638) synthesis, both chiral metal complexes and small organic molecules (organocatalysts) are employed. youtube.com For example, rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with pyridine (B92270) derivatives can produce enantioenriched 3-substituted piperidines with excellent enantioselectivity. snnu.edu.cn Another significant advancement is the catalytic enantioselective hydrogenation of pyridine derivatives. By using N-iminopyridinium ylides and an iridium catalyst with a chiral ligand, substituted piperidines can be obtained in good enantiomeric excesses. acs.org The common amino acid L-proline is a widely used organocatalyst that can effectively produce enantiopure products, often with over 99% selectivity for one enantiomer. youtube.comyoutube.com

When a molecule has multiple stereocenters, diastereomers can exist. Diastereoselective synthesis aims to selectively form one diastereomer over the others. numberanalytics.com This control is crucial for defining the relative stereochemistry of the substituents on the piperidine ring.

Several strategies are used to achieve diastereoselective control. The use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide, is a highly efficient method for preparing chiral amines with multiple stereogenic centers. osi.lv Radical cyclization reactions have also been developed as a novel approach to 2,4,5-trisubstituted piperidines, yielding only two of the four possible diastereoisomers with diastereomeric ratios as high as 40:1. nih.gov Substrate-controlled reactions, where the existing stereochemistry in the starting material dictates the stereochemistry of the newly formed centers, are also common. For instance, the reduction of a tricyclic keto-lactam precursor to a piperidine derivative can provide a trans-alcohol as a single diastereoisomer. whiterose.ac.uk

Diastereoselective Method Substrate/Precursor Key Reagent/Reaction Outcome/Selectivity Reference
Chiral AuxiliaryCyclic N-tert-ButanesulfinylketiminesHydroxymethylationDiastereoselective formation of hydroxymethylated products. osi.lv
Radical CyclizationStabilized radicals, α,β-unsaturated esters6-exo cyclizationFormation of 2 of 4 possible diastereoisomers (dr up to 40:1). nih.gov
Substrate-Controlled ReductionTricyclic keto-lactamTriethylsilane/TFAYields trans alcohol as a single diastereoisomer. whiterose.ac.uk
Intramolecular Ring-Closingβ-enaminoestersCorey–Chaykovsky reactionGenerates two or three new stereogenic centers with high diastereoselectivity. nih.gov

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is paramount as different enantiomers can have vastly different biological activities.

A key enantioselective approach is the asymmetric hydrogenation of pyridine derivatives, which are precursors to the piperidine scaffold. While historically challenging, the use of N-iminopyridinium ylides with iridium catalysts has enabled the synthesis of enantioenriched substituted piperidines. acs.org Another powerful method is kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst. This has been applied to the synthesis of 3-aryl-substituted pyrrolopyrimidines via a quaternary ammonium (B1175870) salt-catalyzed nucleophilic aromatic substitution (SNAr), allowing for the separation of enantiomers. nih.gov The development of chiral 2-substituted 4-piperidone building blocks from divinyl ketones through aza-Michael reactions provides a versatile scaffold that can be converted into various chirally enriched final products. acs.orgnih.gov

Multicomponent Reaction Strategies for Piperidinol Ring Construction

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.govnih.gov These reactions are highly atom-economical and offer a convergent approach to a wide range of heterocyclic scaffolds, including piperidines. nih.gov20.210.105

Ugi and Related Isocyanide-Based Reactions in Piperidine/Piperidinol Synthesis

Isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi reaction, are highly versatile for creating diverse molecular structures. acs.orgbeilstein-journals.org The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. researchgate.netresearchgate.netmdpi.com The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide to form a nitrilium intermediate. researchgate.netmdpi.com This intermediate is then trapped by the carboxylate to yield the final product after a Mumm rearrangement. beilstein-journals.orgresearchgate.net

The Ugi reaction and its variations have been successfully employed in the synthesis of piperidine-containing scaffolds. researchgate.net For instance, a one-pot synthesis of polyhydroxylated piperidine and pyrrolidine (B122466) peptidomimetics has been developed using a sequential lactam reduction followed by a Joullié-Ugi reaction. nih.gov This approach highlights the ability of IMCRs to generate complex, biologically relevant molecules. Furthermore, the use of bifunctional starting materials in Ugi reactions can lead to subsequent cyclization events, providing access to cyclic peptidomimetics and other heterocyclic systems. beilstein-journals.org

Reaction Type Components Product Key Features
Ugi 4-Component Reaction (U-4CR)Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino amideHigh diversity, atom economy
Joullié-Ugi ReactionLactam-derived cyclic imine, Isocyanide, Carboxylic AcidPiperidine/Pyrrolidine PeptidomimeticsAccess to polyhydroxylated structures

This table summarizes key aspects of Ugi and related isocyanide-based reactions in the synthesis of piperidine derivatives.

The versatility of IMCRs stems from the diverse range of starting materials that can be employed, leading to a vast chemical space of accessible products. acs.org The reaction conditions can also be tailored to favor specific outcomes, and the use of automated liquid handling and parallel synthesis has further accelerated the optimization of these reactions. youtube.com

Mannich Condensation Pathways to Piperidinols

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgbyjus.com The product is a β-amino carbonyl compound known as a Mannich base. wikipedia.orgbyjus.com The mechanism involves the initial formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile and is attacked by the enol form of the active hydrogen compound. wikipedia.orgbyjus.comchemistrysteps.com

This reaction has been instrumental in the synthesis of various piperidine derivatives. oup.comacs.org A key application is the synthesis of piperidin-4-ones, which are valuable intermediates for further functionalization. The reaction can be envisioned to proceed via a vinylogous Mannich reaction, where a functionalized dienolate reacts in a three-component fashion to yield a cyclized dihydropyridinone adduct. rsc.org This adduct serves as a versatile intermediate for constructing a variety of substituted piperidines. rsc.org

Stereoselective Mannich reactions, often employing organocatalysts like proline, can control the relative stereochemistry of the newly formed stereocenters. wikipedia.org For example, an (S)-proline catalyzed Mannich reaction can favor the formation of a product with a syn relationship between the α-substituent and the β-amino group. wikipedia.org

Reactants Catalyst/Conditions Key Intermediate Product Type
Ketone/Aldehyde, Aldehyde (e.g., Formaldehyde), AmineAcid or BaseIminium ionβ-Amino carbonyl (Mannich base)
1,3-bis-trimethylsilylenol ether, Aldehyde, Amine-DihydropyridinonePolysubstituted chiral piperidines
α,β-Unsaturated β'-ketoesters, N-carbamoyl iminesAminothiourea catalystβ-Amino ketoneEnantiomerically enriched piperidinones

This table outlines different Mannich condensation pathways leading to piperidinol precursors.

Cascade and One-Pot Transformations for Piperidinol Derivatives

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single synthetic operation without isolating intermediates. nih.govnih.gov20.210.105 These processes are highly efficient and environmentally friendly, offering a powerful strategy for the rapid construction of complex molecular architectures from simple precursors. nih.gov20.210.105

One-pot syntheses of highly substituted piperidines have been developed using various catalytic systems. For example, 1-methyl-2-oxopyrrolidinium hydrogen sulfate has been used as an ionic liquid catalyst for the one-pot, three-component synthesis of piperidines from aromatic aldehydes, anilines, and β-ketoesters. researchgate.net Another approach involves an organophotocatalyzed [1+2+3] strategy to access diverse substituted 2-piperidinones from readily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds. nih.gov

Palladium-catalyzed cascade reactions have also proven effective in constructing quinoline (B57606) and, by extension, piperidine ring systems. mdpi.com These reactions can proceed under mild conditions and allow for the de novo assembly of the heterocyclic core. mdpi.com The key to these cascades often lies in the strategic design of a starting material that can undergo a series of intramolecular events, such as a conjugate addition followed by an electrocyclization, to build the desired ring system. 20.210.105

Intramolecular Cyclization Approaches to Piperidinol Systems

Intramolecular cyclization represents a fundamental and widely used strategy for the synthesis of cyclic compounds, including piperidines. nih.gov These reactions involve the formation of a new bond within a single molecule, leading to the closure of a ring.

Metal-Catalyzed Intramolecular C-H Amination

Transition metal-catalyzed C-H amination has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. rsc.org This method allows for the direct formation of a C-N bond by activating a typically unreactive C-H bond. Copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of both pyrrolidines and piperidines. acs.orgnih.gov These reactions utilize a copper(I) precatalyst and are believed to proceed through a copper-nitrenoid intermediate. rsc.orgacs.org The steric and electronic properties of the ligands on the metal catalyst can influence the efficiency and diastereoselectivity of the reaction. acs.org

Catalyst System Substrate Product Key Features
[TpxCuL] (Tpx = tris(pyrazolyl)borate)N-fluoride amidesPyrrolidines and PiperidinesDirect C-H functionalization
Rhodium(II) catalystsSulfamate estersSaturated heterocyclesHigh stereocontrol
Palladium catalystsUnsaturated aminesNitrogen heterocyclesVersatile for various ring sizes

This table highlights different metal-catalyzed intramolecular C-H amination strategies for piperidine synthesis.

Reductive Cyclization and Hydrogenation Strategies for Piperidines and Piperidinols

Reductive cyclization offers a direct route to piperidine and piperidinol derivatives from acyclic precursors containing both a nitrogen functionality and a group susceptible to reduction and subsequent cyclization. A notable example is the intramolecular reductive cyclization of a keto-azide intermediate to construct a 2,3,6-trisubstituted piperidine skeleton. nih.gov Similarly, the reductive cyclization of a monoxime of a 1,5-diketone using sodium cyanoborohydride can diastereoselectively yield highly substituted N-hydroxypiperidines. tandfonline.comtandfonline.com

Hydrogenation of pyridine derivatives is a common and fundamental method for obtaining piperidines. nih.govresearchgate.net This process typically involves the use of transition metal catalysts, such as rhodium, ruthenium, or cobalt, and can be carried out under various conditions. nih.govacs.orgnih.gov While often requiring harsh conditions, recent advancements have led to milder and more selective hydrogenation methods. nih.govchemrxiv.org For instance, electrocatalytic hydrogenation of pyridines using a membrane electrode assembly allows for the reaction to proceed at ambient temperature and pressure. researchgate.netacs.orgnih.gov Asymmetric hydrogenation using chiral catalysts can provide access to enantiomerically enriched piperidines. nih.gov

A highly enantioselective one-pot synthesis of 2,3-substituted piperidines has been achieved through a formal [4+2] cycloaddition involving an organocatalytic direct Mannich reaction followed by reductive cyclization. rsc.org This method demonstrates the power of combining multiple reaction types in a single pot to achieve high levels of complexity and stereocontrol. rsc.org

Method Starting Material Reagents/Catalyst Product
Intramolecular Reductive CyclizationConjugated keto-azide-2,3,6-Trisubstituted piperidine
Intramolecular Reductive Cyclization1-Keto-5-ketoximeNaBH3CNN-Hydroxypiperidine
Catalytic HydrogenationPyridine derivativeRh, Ru, Co, or Ir catalystPiperidine
Electrocatalytic HydrogenationPyridineRh/C cathode, AEMPiperidine
Mannich-Reductive CyclizationN-PMP aldimine, GlutaraldehydeOrganocatalyst2,3-Substituted piperidine

This table summarizes various reductive cyclization and hydrogenation strategies for the synthesis of piperidines and their derivatives.

Electrophilic and Radical Cyclization Reactions

The formation of the piperidine core is a critical step in the synthesis of this compound. Electrophilic and radical cyclization reactions offer powerful and stereocontrolled methods to construct such polysubstituted heterocyclic scaffolds.

Electrophilic Cyclization: This approach typically involves the cyclization of an unsaturated amine or amide onto an electrophilically activated double or triple bond. For a target like this compound, a potential strategy would involve the cyclization of a δ,ε-unsaturated amine. The reaction can be initiated by various electrophiles, including protons, halogens, or metal catalysts. Gold-catalyzed cyclization of N-homopropargyl amides, for instance, can lead to cyclic imidates, which are precursors to substituted piperidin-4-ones. nih.gov While not directly yielding a 2-ol, this intermediate is pivotal for further functionalization. Another strategy involves the activation of a methyl group on an aminomethylpyridine with a mild acid, which could be adapted for constructing complex piperidine systems. rsc.org

Radical Cyclization: Free radical cyclizations are highly effective for forming five- and six-membered rings and are tolerant of various functional groups. princeton.edu The synthesis of substituted piperidines often utilizes the 6-exo cyclization of radicals. nih.govbirmingham.ac.uk For the synthesis of a 2,4,6-trisubstituted piperidine, a plausible route would involve the radical cyclization of a carefully designed acyclic precursor. For example, a 6-exo cyclization of a stabilized radical onto an α,β-unsaturated ester can produce 2,4,5-trisubstituted piperidines with good diastereoselectivity. nih.govbirmingham.ac.uk By modifying the substrate, this methodology could be adapted to achieve the desired 2,4,6-substitution pattern. The use of visible-light-induced radical reactions represents a modern, milder approach for these transformations. mdpi.com

A modular, diversity-oriented synthesis (DOS) strategy has also been developed to access all possible stereoisomers of 2,4,6-trisubstituted piperidines. nih.gov This involves a sequence of anion relay chemistry followed by an intramolecular SN2 cyclization, demonstrating a high degree of control over the stereochemical outcome. nih.gov

Functional Group Interconversions on Precursor Piperidinone and Piperidine Rings

Once the core piperidine ring is established, subsequent functional group interconversions are necessary to arrive at the final structure of this compound. This typically involves the reduction of a ketone to a hydroxyl group and the introduction of alkyl substituents at specific positions.

Reduction of Piperidinones to Piperidinols

The conversion of a piperidin-2-one (a cyclic amide or lactam) or a piperidin-4-one to the corresponding alcohol is a key reductive step. The choice of reducing agent is crucial for achieving the desired stereoselectivity at the newly formed stereocenter.

For the reduction of a precursor like 4-butyl-1,6-dimethylpiperidin-2-one, various hydride reagents can be employed. The stereoselective reduction of unsaturated substituted piperidinones has been achieved through catalytic hydrogenation, followed by the reduction of the lactam group to yield cis-configured piperidines. nih.gov In the synthesis of piperidine-2,4-dione derivatives, reagents like zinc borohydride (B1222165) and lithium aluminum hydride (LiAlH4) have been used to reduce a ketone at the C4 position to a hydroxyl group, yielding 4-hydroxypiperidin-2-ones. core.ac.uk The stereochemical outcome of such reductions is often influenced by the existing substituents on the ring, which can direct the approach of the hydride reagent. For instance, the reduction of a related tricyclic keto-lactam with triethylsilane/trifluoroacetic acid has been reported to yield a single diastereoisomer. researchgate.net

Alkylation and Arylation Strategies at Key Positions on the Piperidinol Scaffold

Introducing the butyl group at C4 and the methyl groups at C1 (nitrogen) and C6 requires specific alkylation strategies. These can be performed on the piperidine ring before or after the reduction of the ketone.

C4-Alkylation: The introduction of the butyl group at the C4 position can be challenging. One approach involves the regioselective γ-alkylation of a precursor like N-Boc protected piperidine-2,4-dione. researchgate.net This method allows for the introduction of alkyl groups at the C5 position (equivalent to C4 in the target molecule's numbering system if starting from a different precursor). Another strategy involves the stereoselective alkylation of amide enolates of N-galactosyl-2-piperidones at the 3-position, which could be conceptually applied to the 4-position with a suitable substrate. znaturforsch.com The alkylation of isobutane (B21531) with C4 olefins, while an industrial process, highlights fundamental principles of C-C bond formation involving butyl groups. researchgate.net

N-Alkylation: The methylation of the nitrogen atom (N-methylation) is a common transformation. This is typically achieved by treating the secondary amine with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. The synthesis of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine, for example, involves the alkylation of the piperidine nitrogen with a butyl group. evitachem.com This illustrates the general feasibility of N-alkylation on substituted piperidine rings.

C6-Alkylation: Introducing the methyl group at C6 can be part of the initial ring construction strategy, as seen in syntheses of 2,6-disubstituted piperidines. rsc.org If functionalization is performed on a pre-existing ring, it would likely involve the deprotonation of the α-carbon to the nitrogen followed by quenching with an electrophile, a reaction that is often more complex and can be less regioselective.

The synthesis of the antihistamine Terfenadine, which features a 1-(4-tert-butylphenyl)-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butan-1-ol structure, showcases the complexity of assembling highly substituted piperidine-containing molecules, combining N-alkylation and functionalization at the C4 position. wikipedia.orgwikipedia.org

Stereochemical and Conformational Analysis of 4 Butyl 1,6 Dimethylpiperidin 2 Ol and Substituted Piperidinols

Advanced Spectroscopic Characterization of Stereoisomers

Spectroscopic techniques are indispensable tools for the unambiguous determination of the stereochemistry of piperidinol derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are particularly powerful in this regard, providing detailed insights into the connectivity and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the stereochemical analysis of substituted piperidinols. Both ¹H and ¹³C NMR provide a wealth of information regarding the molecular structure and the relative orientation of substituents on the piperidine (B6355638) ring.

In ¹H NMR, the coupling constants (J-values) between adjacent protons are particularly informative for determining the dihedral angles and thus the conformation of the ring. For instance, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship, a hallmark of a chair conformation. The chemical shifts of protons and carbons are also sensitive to their local electronic environment, which is influenced by the orientation of nearby substituents. For example, an axial substituent will generally cause a shielding effect on the syn-axial protons at C3 and C5.

For complex structures like 4-Butyl-1,6-dimethylpiperidin-2-ol, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are often employed. NOESY is especially crucial for stereochemical assignment as it identifies protons that are close in space, regardless of their bonding connectivity. The observation of a NOE between two protons provides strong evidence for their cis relationship on the ring.

The synthesis of various substituted piperidinols and their characterization by NMR have been reported. researchgate.netwhiterose.ac.uk For example, in the study of 3,4-dialkyl-2,6-diaryl-piperidin-4-ol derivatives, the coupling constants were instrumental in establishing the conformation of the synthesized heterocycles. researchgate.net Similarly, the synthesis and conformational analysis of 20 regio- and diastereoisomers of methyl-substituted pipecolinates relied heavily on ¹H NMR data to determine the ratio of diastereoisomers. whiterose.ac.uk

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Piperidines

This table presents typical chemical shift ranges for protons and carbons in a piperidine ring, which can be influenced by the nature and orientation of substituents. Actual values for this compound would require experimental determination.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Typical Influencing Factors
H-2 / C-22.5 - 3.550 - 65N-substitution, adjacent substituents, stereochemistry
H-3 / C-31.2 - 2.020 - 40Substituent at C-3, ring conformation
H-4 / C-41.2 - 2.020 - 40Substituent at C-4, ring conformation
H-5 / C-51.2 - 2.020 - 40Substituent at C-5, ring conformation
H-6 / C-62.5 - 3.550 - 65N-substitution, adjacent substituents, stereochemistry
N-CH₃2.0 - 2.540 - 50Ring conformation, protonation state

Note: These are general ranges and can vary significantly based on the specific substitution pattern and solvent.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule, allowing for the determination of its elemental composition. This is particularly useful in confirming the identity of newly synthesized piperidinol derivatives. Beyond just confirming the molecular formula, the fragmentation patterns observed in HRMS can provide valuable structural information.

When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, charged fragments. The way in which it fragments is not random and is dictated by the underlying chemical structure, including the stereochemistry of the molecule. By analyzing the masses of these fragment ions, it is possible to piece together the structure of the parent molecule. For instance, the fragmentation of piperidine rings often involves cleavages adjacent to the nitrogen atom.

In the context of stereoisomers, while they have the same exact mass, their fragmentation patterns under certain ionization conditions can differ. This is because the spatial arrangement of atoms can influence the stability of the transition states leading to fragmentation. However, differentiating stereoisomers by mass spectrometry alone can be challenging and often requires specialized techniques such as tandem mass spectrometry (MS/MS) and comparison with authentic standards.

Recent studies have explored the fragmentation mechanisms of related heterocyclic compounds using positive mode ESI-TOF HRMS, revealing how different parts of the molecule, such as pyridine (B92270) and benzoimidazole rings, behave during ionization. mdpi.com Such detailed fragmentation studies, if applied to this compound, could yield significant insights into its structure and stereochemistry.

Computational Approaches to Conformational Landscape Exploration

Computational chemistry offers a powerful suite of tools to complement experimental data and provide a deeper understanding of the conformational preferences of flexible molecules like substituted piperidinols. These methods can be used to calculate the relative energies of different conformations and to explore the potential energy surface of the molecule.

Molecular mechanics is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. This approach relies on a "force field," which is a set of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions.

For substituted piperidines, molecular mechanics calculations can be used to predict the most stable conformations, which are typically chair forms with bulky substituents in the equatorial position to minimize steric strain. However, the presence of polar substituents and the nitrogen heteroatom can introduce more complex electrostatic interactions that influence conformational preferences.

Studies have shown that molecular mechanics calculations, using force fields like COSMIC, can quantitatively predict the conformer energies of both free base and protonated 4-substituted piperidines. nih.gov These calculations have been instrumental in demonstrating that electrostatic interactions are the primary drivers of conformational changes upon protonation. nih.gov

Quantum chemical methods, such as Density Functional Theory (DFT), provide a more rigorous and accurate description of the electronic structure of molecules compared to molecular mechanics. DFT calculations can be used to optimize the geometry of different conformers and to calculate their relative energies with high accuracy. nih.gov

These methods are particularly useful for studying systems where electronic effects, such as hyperconjugation and charge-dipole interactions, play a significant role in determining conformational preferences. For example, DFT calculations have been successfully employed to rationalize the conformational behavior of fluorinated piperidines, revealing the importance of both delocalization forces and solvation effects. researchgate.netnih.gov

Recent research has utilized DFT calculations to study the conformational equilibria of complex natural products containing cyclic moieties, demonstrating the power of this approach in predicting experimental NMR coupling constants. chemrxiv.orgrsc.orgchemrxiv.org Similar applications to this compound could provide precise predictions of its preferred conformations and the energetic barriers between them.

The conformational equilibrium of the piperidine ring is highly sensitive to the nature and position of its substituents, as well as the protonation state of the nitrogen atom.

Substituent Effects: The size and polarity of substituents have a profound impact on the conformational preferences of the piperidine ring. Bulky, non-polar substituents generally favor the equatorial position to avoid steric clashes. However, polar substituents can engage in intramolecular hydrogen bonding or other electrostatic interactions that may stabilize an axial conformation. For example, the stereochemistry of substituents in donepezil (B133215) analogues has been shown to significantly influence their biological activity, highlighting the importance of conformational control. nih.gov

Protonation State: The protonation state of the nitrogen atom dramatically alters the conformational landscape of the piperidine ring. nih.govfrontiersin.org Upon protonation, the nitrogen atom becomes positively charged, leading to significant changes in electrostatic interactions within the molecule. For 4-substituted piperidines with polar substituents, protonation has been shown to stabilize the axial conformer. nih.gov In some cases, this stabilization is so pronounced that the conformational preference is reversed upon protonation, with the axial form becoming the more stable conformer. nih.gov This phenomenon is attributed to favorable electrostatic interactions between the protonated nitrogen and the polar substituent. nih.gov

Interactive Data Table: Predicted Conformational Free Energy Differences (ΔG°) for 4-Substituted Piperidines

This table illustrates the influence of substituents and protonation on the conformational equilibrium of the piperidine ring, based on data from molecular mechanics calculations. A positive ΔG° indicates a preference for the equatorial conformer.

Substituent (R) ΔG° (Free Base, kcal/mol) ΔG° (Protonated, kcal/mol) Change upon Protonation (kcal/mol)
Methyl1.71.70.0
Phenyl2.92.90.0
CO₂Et1.20.5-0.7
Br0.5-0.2-0.7
OH0.6-0.2-0.8
F0.2-0.6-0.8

Data adapted from molecular mechanics calculations. nih.gov

This comprehensive analysis, combining advanced spectroscopic techniques and computational methods, is essential for elucidating the complex stereochemical and conformational features of this compound and its derivatives. Such knowledge is fundamental for understanding their chemical reactivity and biological properties.

Conformational Dynamics and Interconversion Barriers in Piperidinol Systems

The conformational landscape of piperidine rings, such as the one in this compound, is characterized by a dynamic equilibrium between various forms, most notably the chair, boat, and twist-boat conformations. rsc.org The chair conformation is generally the most stable due to minimized steric and torsional strain. upenn.edu However, the presence of substituents on the ring can significantly influence the relative energies of these conformers and the barriers to their interconversion.

Substituted six-membered saturated heterocycles are notable in many areas of chemistry and can be found in a variety of natural products and pharmaceutical compounds. rsc.org The different orientations that substituent groups can take, either equatorial or axial, and the potential for various ring conformers like chair, boat, and twist-boat, allow molecules with the same chemical formula to have distinct physical and chemical characteristics. rsc.org

For N-methyl piperidine, time-resolved Rydberg fingerprint spectroscopy has been used to study its conformational dynamics. Optical excitation leads to coherent oscillatory motions, which suggests that the molecule undergoes conformational changes on a femtosecond timescale. rsc.org While specific interconversion barriers for this compound are not extensively documented, data from related systems provide valuable insights. Molecular mechanics calculations can be employed to predict the conformer energies of both the free bases and their protonated forms. nih.gov

The energy differences between conformers and the barriers for ring inversion can be determined using techniques like variable temperature NMR spectroscopy. These studies often reveal the energetic cost associated with flipping from one chair conformation to another, a process that proceeds through higher-energy twist-boat and boat intermediates. The presence of bulky substituents, such as a butyl group at the C4 position, can raise the energy barrier for this inversion.

Table 1: Representative Energy Barriers for Ring Inversion in Substituted Piperidines

CompoundSubstituentsMethodEnergy Barrier (kcal/mol)
N-MethylpiperidineN-CH₃Dynamic NMR10-11
1,4-DimethylpiperidineN-CH₃, 4-CH₃Dynamic NMR10.5
cis-1,4-Di-tert-butyl-cyclohexane1,4-(t-Bu)₂Computational~24

Note: The data in this table are representative values for similar structures and are intended to provide a general understanding of the energy scales involved. Specific values for this compound may vary.

Role of Intramolecular Interactions (e.g., Hydrogen Bonding) on Piperidinol Conformations

Intramolecular hydrogen bonding plays a crucial role in dictating the preferred conformation of piperidinol systems. In molecules like this compound, the hydroxyl group at the C2 position can form a hydrogen bond with the nitrogen atom at position 1. This interaction can significantly stabilize specific conformations.

The formation of intramolecular hydrogen bonds is known to shield polarity, which can lead to improved membrane permeability and intestinal absorption in drug molecules. rsc.org NMR-based evidence has substantiated the presence of intramolecular hydrogen bonding in several oral drugs that are considered "beyond rule of five" chemical space. rsc.org

In the case of 3-piperidinol derivatives, studies have shown that the presence of an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom can favor a conformation where the hydroxyl group is in an axial orientation. acs.orgacs.org This is contrary to what would be expected based on steric hindrance alone, where an equatorial position is generally preferred for substituents. upenn.edu This stabilization of the axial conformer has also been observed in 2-substituted piperazines, where it is further enhanced in ether-linked compounds. nih.gov

The interplay between steric effects from the butyl and methyl groups and the stabilizing effect of the intramolecular hydrogen bond determines the final conformational equilibrium of this compound. For instance, a chair conformation with an axial hydroxyl group, while potentially having some steric strain, could be significantly stabilized by the formation of a strong intramolecular hydrogen bond.

Table 2: Influence of Intramolecular Hydrogen Bonding on Conformational Preference in Piperidinols

Compound SystemHydrogen BondPreferred Conformation of OHSupporting Evidence
3-PiperidinolsO-H···NAxialIR and NMR Spectroscopy acs.orgacs.org
2-Substituted PiperazinesN-H···O/NAxialNMR and Molecular Modeling nih.gov
FagopyrinsO-H···NDependent on overall structureTheoretical Calculations nih.gov

Note: This table summarizes general findings from related piperidinol and piperazine (B1678402) systems to illustrate the principle of intramolecular hydrogen bond-driven conformational preference.

Mechanistic Investigations of Chemical Transformations Involving the Piperidinol Moiety

Reaction Mechanism Elucidation for Piperidine (B6355638) and Piperidinol Syntheses

The synthesis of piperidine and its hydroxylated analogue, piperidinol, can proceed through various mechanistic pathways. Understanding these mechanisms is crucial for controlling the stereochemical outcome and improving the efficiency of the synthesis.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Piperidine Synthesis

Nucleophilic aromatic substitution (SNAr) reactions represent a significant strategy for the synthesis of piperidine rings, particularly for aryl-substituted piperidines. This mechanism typically involves the attack of a nucleophile, such as a piperidine precursor, on an electron-deficient aromatic ring. The presence of electron-withdrawing groups on the aromatic substrate is crucial for activating the ring towards nucleophilic attack.

The SNAr mechanism generally proceeds in a stepwise manner, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. For instance, in the reaction of piperidine with 2,4-dinitrochlorobenzene, the nitro groups effectively stabilize the negative charge of the Meisenheimer complex, facilitating the substitution. znaturforsch.com

Computational studies, such as those employing density functional theory (DFT), have provided deeper insights into the SNAr reaction pathways. These studies can model the reaction pathway, calculate activation energies, and analyze the structures of intermediates and transition states. For example, in the SNAr reaction of 2-ethoxy-3,5-dinitropyridine (B100253) with piperidine, DFT calculations have shown that the reaction proceeds via a concerted mechanism with low activation barriers, indicating a kinetically favorable process. nih.govmdpi.com The stability of the intermediate formed after the nucleophilic attack of piperidine is a critical factor in these reactions. nih.gov

Concerted vs. Stepwise Pathways in Piperidinol Formation

The formation of the piperidinol ring can occur through either a concerted or a stepwise mechanism, and the predominant pathway often depends on the specific reactants, catalysts, and reaction conditions. nih.gov

Concerted reactions involve the simultaneous breaking and forming of multiple bonds in a single transition state, without the formation of a stable intermediate. researchgate.netnih.gov These reactions are often characterized by a high degree of stereospecificity.

The distinction between these pathways can sometimes be subtle, with some reactions existing on the "concerted/stepwise boundary". researchgate.net In such cases, the reaction may exhibit characteristics of both mechanisms. For example, the cyclization of certain enyne-allenes has been shown to proceed through a highly asynchronous transition state that is close to the boundary between a concerted and a stepwise mechanism. researchgate.net

Transition State Analysis and Reaction Pathways

The analysis of transition states is a powerful tool for understanding reaction mechanisms and predicting the stereochemical outcome of a reaction. Computational methods are invaluable for modeling transition state structures and calculating their energies.

For instance, in the synthesis of 4-piperidinols via an olefin-iminium ion cyclization, the reaction is believed to proceed through a concerted pathway. The transition state for this reaction involves the simultaneous formation of the carbon-carbon and carbon-nitrogen bonds of the piperidine ring. The stereochemistry of the final product is determined by the geometry of this transition state.

The table below summarizes key aspects of different mechanistic pathways in piperidine and piperidinol synthesis.

Mechanistic AspectDescriptionKey Factors
SNAr Mechanism Stepwise addition-elimination or concerted process for aryl piperidine synthesis.Electron-withdrawing groups on the aromatic ring, nature of the leaving group, solvent.
Concerted Pathway Single transition state, simultaneous bond formation/breaking.Reactant geometry, catalyst, solvent polarity.
Stepwise Pathway Formation of one or more intermediates.Stability of intermediates, energy of transition states.
Transition State High-energy species at the peak of the reaction energy profile.Geometry determines stereochemical outcome.

Kinetic Studies of Piperidinol-Forming Reactions

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. This information is essential for optimizing reaction conditions and for elucidating reaction mechanisms.

Determination of Rate-Determining Steps

In the synthesis of substituted piperidines, the initial nucleophilic attack or a subsequent cyclization step can be rate-determining. For example, in a multi-component reaction to form highly substituted piperidines, kinetic studies have shown that the initial formation of an enamine intermediate can be the rate-determining step.

The order of a reaction with respect to each reactant can be determined by systematically varying the concentration of one reactant while keeping the others constant and observing the effect on the reaction rate. This information can help to identify the molecules that are involved in the rate-determining step.

Influence of Solvent Effects on Reaction Kinetics and Stereoselectivity

The choice of solvent can have a profound impact on the rate and stereoselectivity of a reaction. nih.gov Solvents can influence reaction kinetics by stabilizing or destabilizing the reactants, transition states, and intermediates.

In the synthesis of substituted piperidines, the polarity of the solvent can play a crucial role. For example, a study on the synthesis of highly substituted piperidines found that the reaction rate was significantly affected by the solvent, with ethanol (B145695) leading to a faster reaction compared to methanol (B129727). nih.gov This was attributed to the different abilities of the solvents to stabilize the transition state. nih.gov

The table below presents data on the effect of solvent on the rate constant for a piperidine-forming reaction at different temperatures.

SolventTemperature (°C)Rate Constant (k)
Methanol25Lower
Ethanol25Higher
Methanol40Increased
Ethanol40Increased

This table is a generalized representation based on findings that ethanol can accelerate reaction rates compared to methanol in certain piperidine syntheses. nih.gov

The dielectric constant of the solvent is another important factor. Solvents with higher dielectric constants can better solvate charged species, which can affect the energies of ionic intermediates and transition states. The stereoselectivity of a reaction can also be influenced by the solvent, as different solvents can favor different transition state geometries. For instance, in the Pd(II)-catalyzed synthesis of substituted piperidines, tetrahydrofuran (B95107) was found to provide the highest stereoselectivity, while dichloromethane (B109758) significantly increased the reaction rate.

Computational Mechanistic Studies (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate mechanisms of chemical transformations involving the piperidinol moiety. These theoretical investigations provide a molecular-level understanding of reaction pathways, transition states, and the electronic properties of molecules that are often difficult to discern through experimental methods alone. While specific DFT studies on 4-Butyl-1,6-dimethylpiperidin-2-ol are not extensively available in the public domain, the methodologies and insights gained from studies on closely related substituted piperidine derivatives offer a clear framework for how such analyses are conducted.

Research in this area often focuses on optimizing the molecular geometry, calculating vibrational frequencies to confirm stable structures and transition states, and determining the electronic properties that govern reactivity. For instance, DFT calculations are instrumental in predicting heats of formation and evaluating thermal stability through the analysis of bond dissociation energies. nih.gov

A pertinent example of such computational work is the detailed study of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, a compound sharing the substituted piperidine core. researchgate.net In this research, DFT calculations were employed to complement and explain experimental findings from X-ray crystallography.

Detailed Research Findings

In a comprehensive study on 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, researchers utilized DFT to perform geometry optimization. researchgate.net The results of these calculations were then compared with the experimentally determined crystal structure, showing a high degree of correlation and validating the computational model. Such a comparison is crucial for confirming that the theoretical approach accurately represents the real-world molecular structure.

The optimized geometry from the DFT calculations revealed that the piperidine ring adopts a chair conformation with the two fluorophenyl groups and the butyl group in equatorial positions. researchgate.net This finding is significant as the conformation of the piperidine ring and its substituents profoundly influences its reactivity and physical properties.

Furthermore, the study involved a Hirshfeld surface analysis, which is derived from the electron distribution calculated by DFT. This analysis helps in understanding the intermolecular interactions that stabilize the crystal structure. The key interactions identified and their relative contributions to the crystal packing are summarized in the table below. researchgate.net

Table 1: Hirshfeld Surface Analysis of Intermolecular Contacts for 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one researchgate.net

Contact TypeContribution (%)
H···H53.3
H···C/C···H19.1
H···F/F···H15.7
H···O/O···H7.7

Another critical aspect of computational mechanistic studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. In the case of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, the HOMO-LUMO energy gap was calculated and compared with the experimental value obtained from UV-Vis spectroscopy, further bridging the gap between theoretical predictions and experimental observations. researchgate.net

These computational approaches provide a robust framework for investigating the chemical transformations of piperidinol derivatives. By applying similar DFT methodologies to this compound, one could predict its stable conformations, analyze the electronic effects of its substituents, and elucidate the mechanisms of its reactions with a high level of detail.

Reactivity and Derivatization Strategies for 4 Butyl 1,6 Dimethylpiperidin 2 Ol

Chemical Transformations of the Hydroxyl Group in Piperidinols

The hydroxyl group is a versatile functional handle for chemical modifications. researchgate.net Its reactivity in piperidinol scaffolds can be exploited through several transformation pathways.

Oxidation: The secondary alcohol in 4-Butyl-1,6-dimethylpiperidin-2-ol can be oxidized to the corresponding ketone, 4-butyl-1,6-dimethylpiperidin-2-one. This transformation is a common strategy in organic synthesis.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with acyl chlorides or carboxylic anhydrides to form esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base. These reactions are fundamental for introducing a wide array of functional groups.

Activation and Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. nih.gov This activation facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of various functionalities. For instance, primary alcohols can be transformed into their corresponding bromides or iodides with high yields, a strategy that tolerates a variety of other functional groups. nih.gov While secondary alcohols react more slowly, this method provides a pathway for further derivatization. nih.gov It is also possible to retain the hydroxyl group with higher yields by using triethylamine (B128534) as an additive in certain reactions. nih.gov

The introduction of a hydroxyl group can significantly reduce the lipophilicity of a molecule, which can be a desirable property in certain contexts. hyphadiscovery.com The ability to form strong hydrogen bonds also contributes to the potential for increased bioavailability of bioactive compounds. researchgate.net

Modifications at the Nitrogen Atom of the Piperidine (B6355638) Ring

The tertiary nitrogen atom in the piperidine ring is a key site for chemical modification, influencing the compound's basicity and nucleophilicity.

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom allows for reactions with electrophiles. For instance, N-alkylation with alkyl halides can introduce new substituents at the nitrogen position. Similarly, N-acylation with acyl chlorides or anhydrides can form the corresponding amides. The piperazine (B1678402) core, which also contains nitrogen atoms, demonstrates how these sites can be used to introduce hydrogen bond acceptors and hydrophobic groups, potentially without creating a new stereocenter. nih.gov

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide, a transformation that can alter the compound's electronic and steric properties.

The pKa of piperidine is a key factor in its reactivity, and modifications at the nitrogen atom can significantly influence this property. ambeed.com The steric environment around the nitrogen also plays a crucial role in its reactivity. acs.org

Reactivity of the Butyl and Methyl Substituents on the Piperidine Ring

The alkyl substituents on the piperidine ring, namely the butyl and methyl groups, are generally less reactive than the hydroxyl and amino functionalities. However, under specific conditions, they can undergo chemical transformations.

Radical Halogenation: Free radical halogenation can occur at the alkyl chains, preferentially at positions that lead to the formation of the most stable radical intermediate. This allows for the introduction of a halogen atom, which can then serve as a handle for further functionalization through nucleophilic substitution or elimination reactions.

Oxidation: Strong oxidizing agents can lead to the oxidation of the alkyl groups, although this often requires harsh reaction conditions and may lack selectivity, potentially affecting other functional groups in the molecule.

Molecular Recognition and Intermolecular Interactions of Piperidinol Scaffolds

Principles of Molecular Recognition in Piperidinol Systems

The molecular recognition of piperidinol systems is fundamentally dictated by their three-dimensional structure and the distribution of electron density. The piperidine (B6355638) ring can adopt various conformations, such as chair and boat forms, which influences the spatial orientation of its substituent groups. The hydroxyl (-OH) group at the 2-position and the alkyl groups, including the butyl group at the 4-position and methyl groups at the 1 and 6-positions, play crucial roles in how the molecule interacts with its environment.

Studies on other derivatives, such as 2,6-diphenylpiperidin-4-ol (B8612959), further highlight the importance of the piperidinol scaffold in mediating interactions. The stereochemistry of the substituents can significantly affect binding affinity and specificity, as different isomers will present different surfaces for interaction.

Characterization of Non-Covalent Interactions (Hydrogen Bonding, Van der Waals, π-π Interactions)

The stability of any complex formed between a piperidinol derivative and its binding partner is the sum of several non-covalent interactions.

Hydrogen Bonding: The hydroxyl group of the piperidinol scaffold is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The nitrogen atom within the piperidine ring can also act as a hydrogen bond acceptor. In docking studies of 2,6-diphenylpiperidin-4-ol derivatives with the enzyme renin, hydrogen bonds were observed between the ligand and amino acid residues such as Thr-77, Asp-32, and Phe-117, highlighting the importance of this interaction in the binding of these inhibitors. ijpbs.com

π-π Interactions: While the saturated piperidine ring itself does not participate in π-π stacking, aromatic substituents, if present, can engage in these interactions. For example, in the case of 2,6-diphenylpiperidin-4-ol derivatives, the phenyl rings are capable of forming π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a protein's active site.

In Silico Approaches to Molecular Recognition (e.g., Molecular Docking Studies)

Computational methods are invaluable for predicting and analyzing the molecular interactions of piperidinol scaffolds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies on 2,6-diphenylpiperidin-4-ol derivatives against renin were used to elucidate their binding modes. ijpbs.com The results were evaluated using scoring functions (SP Glide, XP Glide) and binding energy calculations (Prime MM-GBSA) to identify the most likely binding poses and rank the inhibitory potency of different derivatives. ijpbs.com Such studies can reveal key interactions, like the hydrogen bonds formed between the ligand and the active site residues of the protein. ijpbs.com

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. For a molecule like 4-Butyl-1,6-dimethylpiperidin-2-ol, a pharmacophore model would define the spatial relationships between the hydroxyl group, the nitrogen atom, and the hydrophobic butyl and methyl groups.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic stability of the ligand-receptor complex over time. These simulations provide insights into the conformational changes that may occur upon binding and can help to refine the understanding of the intermolecular interactions.

The table below summarizes findings from docking studies on related piperidinol derivatives, which can serve as a proxy for understanding the potential interactions of this compound.

Compound/Derivative Target Protein Key Interacting Residues Interaction Types
2,6-diphenylpiperidin-4-ol derivativesReninThr-77, Asp-32, Phe-117Hydrogen Bonding
4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42)Muscarinic M(1) ReceptorAllosteric SiteAllosteric Interaction

Synthetic Utility of 4 Butyl 1,6 Dimethylpiperidin 2 Ol As a Precursor and Scaffold

Role as Building Blocks in Complex Molecule Synthesis

There is no available data in the scientific literature to support the use of 4-Butyl-1,6-dimethylpiperidin-2-ol as a building block in the synthesis of more complex molecules. The potential reactivity of its hydroxyl and amine functionalities, and the influence of the butyl and methyl substituents, have not been explored or reported.

Integration into Diverse Molecular Scaffolds for Chemical Exploration

Information regarding the incorporation of the this compound moiety into larger, diverse molecular scaffolds is absent from published research. The specific stereochemistry and conformational preferences that this particular substitution pattern would impart on a larger molecule are currently unknown.

Strategies for Scaffold Functionalization and Diversification

Due to the lack of a known synthetic route to or from this compound, there are no documented strategies for its further functionalization or for the diversification of any scaffold that might contain it.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.